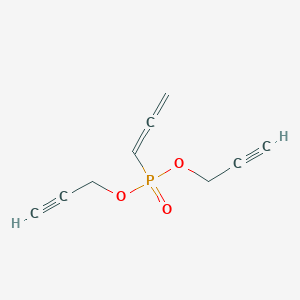

Diprop-2-yn-1-yl propadienylphosphonate

Description

Properties

CAS No. |

1931-38-0 |

|---|---|

Molecular Formula |

C9H9O3P |

Molecular Weight |

196.14 g/mol |

InChI |

InChI=1S/C9H9O3P/c1-4-7-11-13(10,9-6-3)12-8-5-2/h1-2,9H,3,7-8H2 |

InChI Key |

LMEHCQIPXKLZHT-UHFFFAOYSA-N |

SMILES |

C=C=CP(=O)(OCC#C)OCC#C |

Canonical SMILES |

C=C=CP(=O)(OCC#C)OCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison requires evaluating structural analogs based on functional groups, reactivity, and toxicity. While the evidence lacks specific data on diprop-2-yn-1-yl propadienylphosphonate, general insights can be inferred from related compounds and methodologies:

a. Phosphonate Esters with Allenyl or Propargyl Groups

(Prop-2-yn-1-ylsulfanyl)carbonitrile (C₄H₃NS, CAS 24309-48-6):

This compound shares a propargyl group but replaces the phosphonate with a thiocyanate moiety. Its toxicity profile is unclassified due to insufficient toxicological data, but precautionary measures (e.g., avoiding inhalation) are recommended . In contrast, phosphonates generally exhibit higher thermal stability and lower volatility compared to thiocyanates.Dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2):

While structurally distinct, this sulfonate derivative highlights the importance of conjugated aromatic systems in enhancing solubility and ionic character. Phosphonates like this compound likely exhibit lower water solubility due to the absence of ionic groups.

b. Reactivity and Functional Group Analysis

- However, the electron-withdrawing phosphonate group may reduce reactivity compared to unsubstituted allenes.

- Propargyl groups are known for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), but steric hindrance from the phosphonate moiety might limit such applications.

Methodological Frameworks for Comparison

a. Graph-Based Structural Analysis

Chemical compounds can be represented as graphs (atoms as vertices, bonds as edges) for systematic comparison . For this compound:

- Subgraph Isomorphism : Identifying shared motifs (e.g., propargyl groups) with analogs like (prop-2-yn-1-ylsulfanyl)carbonitrile.

- Topological Descriptors : Metrics like the Wiener index or connectivity indices could quantify structural differences between phosphonates and sulfonates .

b. Computational Tools

Programs like SHELXL and SHELXS are widely used for crystallographic refinement and structure solution, enabling precise determination of bond lengths and angles in phosphonates .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing diprop-2-yn-1-yl propadienylphosphonate, and how can purity be validated?

- Methodological Answer : Synthesis typically involves controlled phosphorylation of propargyl alcohol derivatives under inert conditions. Purity validation requires a combination of techniques:

- NMR Spectroscopy : NMR to confirm phosphonate group integrity and / NMR for alkyne and allene moiety verification.

- Chromatography : HPLC or GC-MS to detect residual solvents or byproducts.

- Elemental Analysis : To ensure stoichiometric consistency.

- Safety Considerations : Use fume hoods and personal protective equipment (PPE) due to the compound’s potential reactivity (refer to analogous safety protocols in SDS documents) .

Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?

- Methodological Answer : Use SHELXL for small-molecule refinement:

- Data Collection : High-resolution X-ray diffraction data (≤ 0.8 Å) to minimize errors.

- Refinement Strategy : Apply restraints for bond distances/angles in disordered regions. Use the

TWINcommand if twinning is suspected. - Validation Tools : Check R-factors, residual electron density maps, and CIF validation reports. Cross-reference with Mercury CSD 2.0 for intermolecular interaction visualization .

Advanced Research Questions

Q. What strategies can address contradictions between computational predictions and experimental data for the compound’s reactivity?

- Methodological Answer :

- Comparative Analysis : Replicate DFT calculations (e.g., B3LYP/6-31G*) with alternative functionals (e.g., M06-2X) to assess method dependence.

- Experimental Verification : Conduct kinetic studies (e.g., stopped-flow spectroscopy) under varying temperatures/pH to isolate rate-determining steps.

- Error Source Identification : Use SciPy’s statistical modules (e.g.,

scipy.stats.linregress) to quantify uncertainties in experimental datasets .

Q. How can intermolecular interactions of this compound in crystal lattices inform its stability under thermal stress?

- Methodological Answer :

- Packing Analysis : Use Mercury’s Materials Module to calculate void volumes and identify hydrogen-bonding/π-π interactions.

- Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with interaction strengths. Weak van der Waals forces may lower thermal stability.

- Dynamic Mechanical Analysis (DMA) : Measure glass transition temperatures in amorphous phases .

Q. What methodological approaches are suitable for studying the compound’s decomposition pathways under oxidative conditions?

- Methodological Answer :

- Controlled Oxidation Experiments : Use ozone or peroxide reagents in anhydrous solvents, monitored via in-situ FTIR.

- Mass Spectrometry : High-resolution LC-MS to identify transient intermediates (e.g., epoxides or carbonyl derivatives).

- Computational Modeling : Employ Gaussian or ORCA to simulate transition states and validate proposed mechanisms .

Data Analysis and Interpretation

Q. How should researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Variable Testing : Repeat experiments under different temperatures or solvent polarities to assess dynamic effects (e.g., rotameric equilibria).

- 2D NMR Techniques : Use COSY or NOESY to distinguish coupling patterns from accidental equivalence.

- Crystallographic Cross-Validation : Compare NMR-derived conformers with X-ray structures to identify dominant geometries .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in toxicity studies involving this compound?

- Methodological Answer :

- Dose-Response Modeling : Fit data to Hill or Log-Logistic equations using nonlinear regression (e.g.,

scipy.optimize.curve_fit). - Outlier Detection : Apply Grubbs’ test or Mahalanobis distance metrics to exclude anomalous datapoints.

- Meta-Analysis : Aggregate results from replicate studies via random-effects models to account for heterogeneity .

Experimental Design Considerations

Q. How can researchers optimize reaction conditions to minimize byproduct formation during derivatization?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity).

- In-Situ Monitoring : Employ ReactIR or Raman spectroscopy to track intermediate formation.

- Quenching Studies : Introduce scavengers (e.g., TEMPO) to trap reactive intermediates and identify competing pathways .

Q. What controls are essential when assessing the compound’s photostability in solution-phase studies?

- Methodological Answer :

- Light Source Calibration : Use actinometry to quantify photon flux.

- Dark Controls : Parallel experiments in light-proof containers to isolate photolytic effects.

- Degradation Metrics : Monitor UV-Vis absorbance at λmax and quantify half-life via first-order kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.